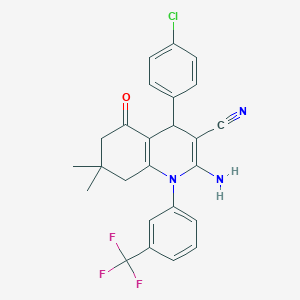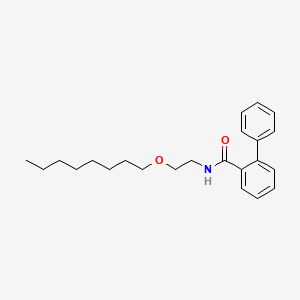![molecular formula C15H10ClN3O4 B11546487 2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11546487.png)
2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzylamine with phthalic anhydride under specific conditions to form the desired isoindoline derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various functionalized isoindoline derivatives.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-BROMOPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 2-{[(2-FLUOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 2-{[(2-METHYLPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Uniqueness
The uniqueness of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10ClN3O4 |
|---|---|
Molecular Weight |
331.71 g/mol |
IUPAC Name |
2-[(2-chloroanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClN3O4/c16-10-5-1-2-6-11(10)17-8-18-14(20)9-4-3-7-12(19(22)23)13(9)15(18)21/h1-7,17H,8H2 |
InChI Key |
HTQDNBVIDRPMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11546405.png)

![N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide](/img/structure/B11546409.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546431.png)
![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11546440.png)
![[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B11546455.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11546462.png)
![N-(3-Bromophenyl)-N-({N'-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11546463.png)
![3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11546469.png)

![(4Z,4'Z)-4,4'-{(4-hydroxybenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11546489.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546498.png)
![4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11546503.png)
![4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11546508.png)
